(4-Nitrophenyl) 4-cyanobenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32792-60-2 |
|---|---|
Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-cyanobenzoate |
InChI |
InChI=1S/C14H8N2O4/c15-9-10-1-3-11(4-2-10)14(17)20-13-7-5-12(6-8-13)16(18)19/h1-8H |
InChI Key |
PRWIHEDDSFALTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Nitrophenyl 4 Cyanobenzoate
Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl
Nucleophilic acyl substitution is a fundamental reaction type where a nucleophile displaces a leaving group on a carbonyl carbon. masterorganicchemistry.com For esters like (4-Nitrophenyl) 4-cyanobenzoate (B1228447), this reaction proceeds through an addition-elimination mechanism. The nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the leaving group and reforming the carbonyl double bond. masterorganicchemistry.comlibretexts.org
Aminolysis Reactions of (4-Nitrophenyl) 4-cyanobenzoate
Aminolysis, the reaction of an ester with an amine, is a key area of study for understanding the reactivity of this compound. These reactions are crucial in both synthetic organic chemistry and biological processes. The mechanism of aminolysis can be influenced by several factors, including the structure of the amine, the solvent, and the nature of the electrophilic center.
Kinetic studies on the aminolysis of aryl benzoates, including derivatives similar to this compound, have been conducted using a variety of primary and secondary amines, such as alicyclic amines and pyridines. nih.govnih.gov Pseudo-first-order rate constants are typically determined by using an excess of the amine and monitoring the reaction spectrophotometrically. nih.govnih.gov
For instance, in the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in 44 wt % ethanol-water, the plots of the observed rate constant (k_obsd) versus the concentration of the secondary alicyclic amine at a constant pH are linear. nih.gov The slope of this line gives the second-order rate constant (k_N), which is independent of pH. nih.gov In contrast, the aminolysis of O-4-nitrophenyl thionobenzoate with primary amines shows linear plots of k_obsd versus amine concentration, while with acyclic secondary amines, these plots exhibit an upward curvature. nih.gov This curvature suggests a more complex reaction mechanism involving multiple intermediates. nih.gov
The reactivity of amines is also influenced by their basicity. For example, in the aminolysis of 4-nitrophenyl nicotinate, the reactivity of the amines decreases as their basicity decreases.
Table 1: Kinetic Data for the Aminolysis of Selected Esters with Secondary Alicyclic Amines
This table is interactive. Click on the headers to sort the data.
| Substrate | Amine | k_N (M⁻¹s⁻¹) | β_nuc | Reference |
|---|---|---|---|---|
| S-4-nitrophenyl thiobenzoate | Piperidine | - | 0.27 (high pKa), 0.86 (low pKa) | nih.gov |
| 4-Nitrophenyl nicotinate | Piperidine | 16.2 | 0.90 | |
| 4-Nitrophenyl isonicotinate | Piperidine | - | 0.92 | |
| 4-Nitrophenyl benzoate (B1203000) | Cyclic Secondary Amines | - | 0.81 |
Brønsted-type plots, which correlate the logarithm of the rate constant (log k_N) with the pKa of the conjugate acid of the amine, are powerful tools for elucidating reaction mechanisms. nih.govnih.gov A linear Brønsted plot suggests that the reaction proceeds through a single, well-defined transition state. The slope of the plot, known as the Brønsted coefficient (β_nuc), provides information about the degree of bond formation in the transition state.
In the aminolysis of this compound and related compounds, both linear and curved Brønsted-type plots have been observed. nih.govresearchgate.net For example, the pyridinolysis of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates yields linear Brønsted plots with β values of 0.9 and 1.2, respectively. nih.gov Similarly, the reactions of S-4-nitrophenyl 4-nitro-thiobenzoate with secondary alicyclic amines result in a linear Brønsted-type plot with a slope of 0.81. nih.gov
However, for the reactions of S-4-nitrophenyl thiobenzoate and S-4-nitrophenyl 4-chloro-thiobenzoate with secondary alicyclic amines, the Brønsted-type plots are nonlinear. nih.gov These plots show slopes of 0.27 and 0.10 at high pKa and 0.86 and 0.84 at low pKa, respectively. nih.gov Such curvature is indicative of a change in the rate-determining step of the reaction as the basicity of the amine changes. nih.govresearchgate.net A downward curvature in the Brønsted-type plot for the reactions of 4-nitrophenyl phenyl carbonate with secondary amines also suggests a stepwise mechanism with a change in the rate-determining step. researchgate.net
The aminolysis of esters can proceed through either a concerted mechanism, where bond formation and bond cleavage occur simultaneously, or a stepwise mechanism involving the formation of one or more intermediates. youtube.com The nature of the reaction mechanism is influenced by factors such as the electrophilic center, the reaction medium, and the stability of any intermediates.
For many aminolysis reactions of esters, a stepwise mechanism is favored. nih.gov This is often supported by the observation of curved Brønsted plots, which point to a change in the rate-determining step. nih.gov For instance, the nonlinear Brønsted plots in the aminolysis of S-4-nitrophenyl 4-substituted thiobenzoates are consistent with a stepwise mechanism proceeding through a zwitterionic tetrahedral intermediate. nih.gov In these cases, the rate-determining step can shift from the breakdown of the intermediate to its formation as the amine basicity increases. nih.gov
In contrast, some reactions are proposed to proceed through a concerted mechanism. For example, the reactions of 4-nitrophenyl diphenylphosphinate (B8688654) with primary and secondary amines in water are suggested to be concerted based on linear Brønsted-type plots with β_nuc values around 0.5.
In many aminolysis reactions, a zwitterionic tetrahedral intermediate (T±) is initially formed. nih.govnih.gov This intermediate can then undergo several transformations. It can revert to the reactants, or it can proceed to the products. In some cases, particularly with secondary amines, the T± intermediate can be deprotonated by another amine molecule to form an anionic tetrahedral intermediate (T-). nih.gov The presence of these two intermediates can lead to upwardly curving plots of k_obsd versus amine concentration. nih.govnih.gov The breakdown of the tetrahedral intermediate to form the final products is often the rate-determining step, especially for reactions with less basic amines. nih.gov
The composition of the solvent can have a significant impact on the kinetics and mechanism of aminolysis reactions. researchgate.netresearchgate.net Changes in solvent polarity and hydrogen-bonding ability can affect the stability of the reactants, transition states, and intermediates. researchgate.netscholaris.ca
For example, the aminolysis of 4-nitrophenyl diphenylphosphinothioate proceeds through a stepwise mechanism in aqueous solution, but through a concerted pathway in acetonitrile. This demonstrates that the reaction mechanism can be highly dependent on the solvent medium. In studies involving mixtures of dimethyl sulfoxide (B87167) (DMSO) and water, the rate of alkaline hydrolysis of p-nitrophenyl acetate (B1210297) increases dramatically as the mole percent of DMSO increases. scholaris.ca This is attributed to the desolvation of the nucleophile and the stabilization of the transition state in the DMSO-rich medium. scholaris.ca The effect of solvent on reaction rates can be complex, with some reactions showing rate minima in mixed aqueous-organic solvents. researchgate.net
Hydrolysis Reactions of this compound
The hydrolysis of esters, a fundamental reaction in organic chemistry, involves the cleavage of the ester bond to form a carboxylic acid and an alcohol. In the case of this compound, this reaction yields 4-cyanobenzoic acid and 4-nitrophenol (B140041). The presence of the electron-withdrawing nitro group on the phenyl leaving group makes 4-nitrophenol a good leaving group and its release can be conveniently monitored spectrophotometrically, making this class of esters, known as p-nitrophenyl esters, valuable substrates for studying reaction kinetics. semanticscholar.orgdiva-portal.org
Kinetic Investigation of Water-Mediated and Base-Catalyzed Hydrolysis
The hydrolysis of p-nitrophenyl esters can proceed through several mechanisms depending on the pH of the solution. These reactions can be acid-catalyzed, base-catalyzed, or occur at a pH-independent rate. elsevierpure.com
Water-Mediated Hydrolysis: In neutral or near-neutral aqueous solutions, the hydrolysis of esters like this compound is typically slow. The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester.
Base-Catalyzed Hydrolysis: The rate of hydrolysis is significantly accelerated in the presence of a base, such as hydroxide (B78521) ions. The hydroxide ion is a much stronger nucleophile than water, leading to a more rapid attack on the electrophilic carbonyl carbon. This process, known as saponification, proceeds through a tetrahedral intermediate. For p-nitrophenyl esters, the reaction kinetics are often studied under pseudo-first-order conditions with respect to the ester, where the concentration of the base is in large excess. researchgate.net The mechanism involves the formation of a tetrahedral intermediate, and the rate is dependent on both the ester and base concentrations. semanticscholar.org
A study on the alkaline hydrolysis of a series of 4-nitrophenyl X-substituted-benzoates demonstrated that the reaction proceeds through a stepwise mechanism. The electronic nature of the substituent on the benzoyl moiety was found to govern the reaction mechanism. researchgate.net
Exploration of Catalytic Systems (e.g., Designed Protein Catalysts, Polymer Gels) for Hydrolysis of p-Nitrophenyl Esters
The hydrolysis of p-nitrophenyl esters serves as a model reaction for evaluating the efficiency of various catalytic systems.
Designed Protein Catalysts: Scientists have successfully designed artificial enzymes, or "de novo" designed proteins, capable of catalyzing the hydrolysis of p-nitrophenyl esters. mdpi.comresearchgate.net These designed esterases often incorporate a catalytic triad, typically consisting of serine, histidine, and aspartate or glutamate (B1630785) residues, similar to natural serine proteases. mdpi.comnih.gov The serine acts as the nucleophile, while histidine functions as a base, and the acidic residue helps to orient the histidine and stabilize the transition state. mdpi.comnih.gov The catalytic efficiency of these designed proteins is evaluated by measuring their activity towards substrates like p-nitrophenyl acetate. mdpi.comresearchgate.net For instance, a de novo designed esterase has shown significant lytic activities towards p-nitrophenyl acetate. mdpi.com Another approach involves engineering a reactive site on the surface of folded polypeptides, where histidine residues can act as nucleophilic catalysts. acs.org
Polymer Gels: Polymer gels have also been developed as catalysts for the hydrolysis of p-nitrophenyl esters. researchgate.net These "smart" materials can exhibit catalytic activity that can be switched on and off in response to environmental changes like solvent composition or temperature. researchgate.net For example, a polymer gel composed of N-isopropylacrylamide and 4(5)-vinylimidazole can catalyze the hydrolysis of p-nitrophenyl esters. researchgate.net The catalytic activity of the imidazole (B134444) group within the gel can be higher than in a monomer solution, particularly when the gel is in a shrunken state, which can be attributed to the adsorption of the substrate into the polymer network through hydrophobic interactions. researchgate.net
Substituent Electronic Effects on Reactivity
The reactivity of this compound is profoundly influenced by the electronic properties of its nitro and cyano substituents.
Hammett Equation Correlations for Structural Variations
The Hammett equation is a valuable tool for quantifying the electronic effects of substituents on the rates and equilibria of reactions involving benzene (B151609) derivatives. semanticscholar.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted reactant to the substituent constant (σ) and the reaction constant (ρ).
For the hydrolysis of a series of para-substituted nitrophenyl benzoate esters, a Hammett plot can be constructed by plotting log(k/k₀) against the Hammett σ values for the different para-substituents on the benzoate ring. semanticscholar.org The sign and magnitude of the reaction constant, ρ, provide insight into the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge that develops in the transition state. Conversely, a negative ρ value signifies that electron-donating groups enhance the reaction rate by stabilizing a positive charge in the transition state.
In the context of base-catalyzed hydrolysis of this compound, the attack of the hydroxide ion on the carbonyl carbon is the rate-determining step. Electron-withdrawing groups on the benzoyl moiety, such as the cyano group, make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This leads to an increase in the reaction rate. Therefore, a positive ρ value would be expected for the base-catalyzed hydrolysis of a series of substituted 4-nitrophenyl benzoates. Studies on similar systems have indeed shown that the electronic nature of the substituent on the benzoyl moiety governs the reaction mechanism. researchgate.net
Perturbations Introduced by Nitro and Cyano Groups on Reaction Centers
Both the nitro (NO₂) and cyano (CN) groups are strong electron-withdrawing groups, a property that significantly impacts the reactivity of the ester. acs.org
Effect on the Carbonyl Carbon: The cyano group on the benzoyl ring withdraws electron density from the aromatic ring and, through resonance and inductive effects, from the carbonyl group. This increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile. A more electrophilic carbonyl carbon is more readily attacked by nucleophiles like water or hydroxide ions, thus accelerating the rate of hydrolysis. semanticscholar.org
Effect on the Leaving Group: The nitro group on the phenoxy leaving group plays a crucial role in its ability to depart. Electron-withdrawing groups on the aromatic ring of the leaving group stabilize the resulting phenoxide anion through resonance and induction. masterorganicchemistry.com The strong electron-withdrawing nature of the nitro group delocalizes the negative charge of the 4-nitrophenoxide ion, making it a more stable and therefore better leaving group. This facilitates the breakdown of the tetrahedral intermediate formed during hydrolysis.
The combined electronic influence of the cyano and nitro groups in this compound renders the ester highly susceptible to nucleophilic attack and facilitates the departure of the leaving group, resulting in a high rate of hydrolysis compared to esters lacking these electron-withdrawing substituents.
Spectroscopic and Structural Characterization of 4 Nitrophenyl 4 Cyanobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule. The predicted spectra for (4-Nitrophenyl) 4-cyanobenzoate (B1228447) are based on the known chemical shifts of its constituent parts: the 4-cyanobenzoyl group and the 4-nitrophenyl group.
The ¹H NMR spectrum is expected to show signals exclusively in the aromatic region. The molecule has two distinct aromatic rings, each with a para-substitution pattern, leading to two sets of AA'BB' systems.
4-Cyanobenzoate Ring: The protons on this ring are deshielded by the electron-withdrawing effects of both the ester linkage and the cyano group. This results in two doublets.
4-Nitrophenyl Ring: The protons on this ring are influenced by the strongly electron-withdrawing nitro group and the ester's oxygen atom. This also produces two doublets.
The expected chemical shifts are detailed in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Protons ortho to -COO- (Cyanobenzoate) | ~8.3 - 8.4 | Doublet | ~8.0 |
| Protons ortho to -CN (Cyanobenzoate) | ~7.8 - 7.9 | Doublet | ~8.0 |
| Protons ortho to -O- (Nitrophenyl) | ~7.4 - 7.5 | Doublet | ~9.0 |
| Protons ortho to -NO₂ (Nitrophenyl) | ~8.3 - 8.4 | Doublet | ~9.0 |
This is a predictive table based on analogous structures.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for (4-Nitrophenyl) 4-cyanobenzoate would feature signals for the ester carbonyl, the nitrile carbon, and the twelve aromatic carbons. The chemical shifts are heavily influenced by the electron-withdrawing substituents. For instance, data for related compounds like 4-nitrobenzophenone (B109985) and 4-cyanobenzophenone show characteristic shifts for carbons attached to or near these functional groups. rsc.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | ~163 - 165 |
| C-O (Ipso-carbon, Nitrophenyl) | ~155 |
| C-NO₂ (Ipso-carbon, Nitrophenyl) | ~145 |
| C-COO (Ipso-carbon, Cyanobenzoate) | ~133 - 134 |
| C-CN (Ipso-carbon, Cyanobenzoate) | ~116 - 117 |
| C≡N (Nitrile Carbon) | ~117 - 118 |
| Aromatic CH (Cyanobenzoate) | ~130 - 133 |
| Aromatic CH (Nitrophenyl) | ~122 - 126 |
This is a predictive table based on analogous structures. organicchemistrydata.orgchemicalbook.com
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Studies
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions are from the ester, nitro, and nitrile groups. Data from the closely related compound 4-nitrophenyl-4'-nitrobenzoate shows a strong ester C=O stretch at 1752 cm⁻¹ and nitro group stretches at 1523 cm⁻¹ and 1343 cm⁻¹. researchgate.net
The predicted IR data is summarized below.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N Stretch | Nitrile | ~2225 - 2235 | Medium, Sharp |
| C=O Stretch | Ester | ~1750 - 1760 | Strong |
| N-O Asymmetric Stretch | Nitro | ~1520 - 1530 | Strong |
| N-O Symmetric Stretch | Nitro | ~1340 - 1350 | Strong |
| C-O-C Asymmetric Stretch | Ester | ~1270 - 1300 | Strong |
| C-O-C Symmetric Stretch | Ester | ~1100 - 1150 | Strong |
This predictive table is based on data from analogous structures such as 4-nitrophenyl benzoate (B1203000) and 4-nitrophenyl-4'-nitrobenzoate. researchgate.netchemicalbook.com
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The molecular formula for this compound is C₁₄H₈N₂O₄, giving it a molecular weight of 284.23 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 284. The primary fragmentation pathway would be the cleavage of the ester bond, leading to two main fragment ions. This pattern is observed in the related phenyl 4-cyanobenzoate, which shows a prominent peak at m/z 130 corresponding to the 4-cyanobenzoyl cation. rsc.org
| Predicted m/z | Assigned Fragment | Fragment Formula |
| 284 | Molecular Ion [M]⁺ | [C₁₄H₈N₂O₄]⁺ |
| 139 | 4-Nitrophenol (B140041) ion | [C₆H₅NO₃]⁺ |
| 130 | 4-Cyanobenzoyl cation | [C₈H₄NO]⁺ |
| 122 | 4-Nitrophenoxy cation | [C₆H₄NO₂]⁺ |
| 102 | Benzene (B151609) dicarbonitrile fragment | [C₇H₄N]⁺ |
This is a predictive table based on fragmentation patterns of similar compounds. rsc.orguni.lu
X-ray Crystallography and Solid-State Structural Investigations of Related Compounds
While a specific crystal structure for this compound is not available, studies on analogous compounds provide significant insight into its likely solid-state conformation.
Research on 4-Nitrophenyl 4-bromobenzoate (B14158574) reveals that the molecule adopts a twisted conformation, with the planes of the two aromatic rings forming a significant dihedral angle of 64.98°. nih.gov This twist is a common feature in such diaryl esters due to steric hindrance around the central ester linkage. The crystal packing in this related structure is stabilized by weak C—H⋯O hydrogen bonds and halogen-oxygen interactions. nih.gov
Furthermore, crystallographic studies of other cyanobenzoate derivatives, such as methyl 3,5-dibromo-4-cyanobenzoate, show that the cyano group can participate in intermolecular contacts that influence the crystal packing, sometimes forming dimeric structures. researchgate.net It is therefore probable that in the solid state, this compound also possesses a non-planar structure, with its crystal lattice stabilized by a network of weak intermolecular interactions involving the nitro and cyano functionalities.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular properties based on the principles of quantum mechanics. These methods model the electronic structure of a molecule to determine its energy, geometry, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For (4-Nitrophenyl) 4-cyanobenzoate (B1228447), DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its most stable three-dimensional conformation (optimized molecular geometry). nanobioletters.comnih.gov
DFT also provides crucial information about the electronic properties through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, kinetic stability, and the energy of electronic transitions. nanobioletters.comnih.gov For example, DFT calculations on 4-nitrophenylisocyanate yielded a HOMO-LUMO energy gap of 4.516 eV. nanobioletters.com From these energies, global quantum chemical descriptors can be calculated to predict reactivity. nih.gov
Table 1: Illustrative Global Quantum Chemical Descriptors Calculated via DFT (Note: Data shown is for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one as an example of DFT-derived parameters.)
| Parameter | Symbol | Formula | Value (eV) | Reference |
| HOMO Energy | EHOMO | - | -6.31 | nih.gov |
| LUMO Energy | ELUMO | - | -2.31 | nih.gov |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.00 | nih.gov |
| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 4.31 | nih.gov |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.00 | nih.gov |
| Chemical Softness | S | 1/η | 0.25 | nih.gov |
| Electrophilicity Index | ω | χ²/2η | 4.64 | nih.gov |
Ab Initio Methods for Electronic Properties and Spectroscopic Predictions
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. researchgate.net Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and more advanced composite methods provide a hierarchical approach to achieving high accuracy. researchgate.netsemanticscholar.org
These methods are particularly valuable for obtaining precise electronic properties and for predicting spectroscopic data. For a molecule like (4-Nitrophenyl) 4-cyanobenzoate, ab initio calculations can be used to simulate vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular motions, such as the C≡N stretch, NO₂ symmetric and asymmetric stretches, and C=O ester stretch. nanobioletters.comresearchgate.net Furthermore, electronic absorption spectra (UV-Visible) can be predicted using time-dependent methods (TD-DFT or ab initio equivalents), which calculate the energies of electronic transitions from the ground state to various excited states. nanobioletters.comsemanticscholar.org
Understanding the mechanism of chemical reactions, such as the hydrolysis of the ester bond in this compound, is crucial for predicting its stability and reactivity. Computational modeling allows for the exploration of potential reaction pathways and the identification of high-energy transition states (TS) that control the reaction rate. researchgate.netchemrxiv.org
Table 2: Example of Calculated Activation Free Energies for a Multi-step Reaction (Note: Data is for the hydrolysis of p-nitrophenyl butyrate (B1204436) catalyzed by a lipase, illustrating the type of data obtained from reaction pathway modeling.)
| Reaction Step | Description | Activation Free Energy (kcal/mol) | Reference |
| Acylation | Formation of the first tetrahedral intermediate | 18.2 | diva-portal.org |
| Acylation | Collapse of the intermediate to form acyl-enzyme | - | diva-portal.org |
| Deacylation | Formation of the second tetrahedral intermediate | 20.3 | diva-portal.org |
| Deacylation | Collapse of the intermediate to release product | - | diva-portal.org |
Molecular Dynamics Simulations to Understand Solvent and Environmental Effects
While quantum chemical calculations typically model molecules in a vacuum or with simplified solvent models, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule in a realistic environment, such as in an aqueous solution or interacting with a biological macromolecule. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their movements to be tracked over time. nih.gov
For this compound, an MD simulation would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water). The interactions between all atoms are described by a force field (like AMBER or GROMACS). nih.gov The simulation would reveal how the molecule tumbles and flexes, and how solvent molecules arrange around its polar (nitrile, nitro, ester) and nonpolar (aromatic rings) regions. This is critical for understanding solubility and how the solvent might mediate a chemical reaction. MD simulations are also used to calculate thermodynamic properties like the binding free energy of a ligand to a protein, breaking it down into components such as van der Waals and electrostatic interactions. frontiersin.org
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. frontiersin.org For a class of compounds like substituted phenyl benzoates, a QSRR model could be developed to predict the rate of a reaction, such as alkaline hydrolysis, based on calculated molecular descriptors.
The process involves generating a dataset of related molecules and their experimentally measured reactivities. For each molecule, a set of numerical descriptors is calculated, which can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or field-based properties. Methods like Comparative Molecular Field Analysis (CoMFA) are used to build a statistical model that links these descriptors to reactivity. frontiersin.org The resulting model is an equation that can predict the reactivity of new, untested compounds in the same class, providing a valuable tool for rational molecular design. The quality of a QSRR model is assessed using statistical parameters like the cross-validated correlation coefficient (Q²) and the conventional correlation coefficient (R²). frontiersin.org
Table 3: Example Statistical Parameters for a QSAR Model (Note: Data is for a CoMFA model of HPPD inhibitors, illustrating the statistical validation of a QSAR/QSRR model.)
| Parameter | Description | Value | Reference |
| Q² | Cross-validated correlation coefficient | 0.872 | frontiersin.org |
| R² | Non-cross-validated (conventional) correlation coefficient | 0.999 | frontiersin.org |
| ONC | Optimum Number of Components | 10 | frontiersin.org |
| SEE | Standard Error of Estimate | 0.024 | frontiersin.org |
| F-value | F-test value | 1776.949 | frontiersin.org |
| R²pred | Predictive R² for an external test set | 0.863 | frontiersin.org |
Advanced Applications of 4 Nitrophenyl 4 Cyanobenzoate in Chemical Research
As a Versatile Intermediate in Academic Organic Synthesis
The unique arrangement of a nitrile group, an ester linkage, and a nitro group makes (4-nitrophenyl) 4-cyanobenzoate (B1228447) a valuable intermediate in the synthesis of more complex molecules. Its utility stems from the ability to selectively transform these functional groups to build intricate molecular architectures.
Building Block for Complex Heterocyclic Compounds
While direct, one-step cyclizations using (4-nitrophenyl) 4-cyanobenzoate are not commonly reported, its true value lies in its capacity as a precursor for building blocks that lead to heterocyclic compounds. The cyano and nitro functionalities are particularly important in this regard.
The cyano group (-C≡N) is a versatile precursor for various nitrogen-containing heterocycles. A prominent example is the synthesis of tetrazoles, which are five-membered rings with four nitrogen atoms. The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097), typically sodium azide (NaN₃), often catalyzed by a Lewis acid like zinc bromide, to form a tetrazole ring. organic-chemistry.orgacs.orgrsc.org This transformation is robust and can be applied to a wide range of aromatic nitriles. acs.orgthieme-connect.com By applying this reaction, the 4-cyanobenzoate moiety of the title compound can be converted into a 4-(1H-tetrazol-5-yl)benzoate structure, introducing a key heterocyclic pharmacophore while the rest of the molecule can be further manipulated.
Furthermore, both the cyano and nitro groups can be chemically reduced. The nitro group (-NO₂) can be reduced to an amino group (-NH₂), and the cyano group can be reduced to an aminomethyl group (-CH₂NH₂) or hydrolyzed to a carboxylic acid. These transformations generate new reactive sites that can be used in subsequent cyclization reactions to form a wide array of heterocyclic systems, such as quinazolines, benzodiazepines, or other fused-ring structures common in medicinal chemistry. The presence of the nitrophenyl group itself is a common feature in the synthesis of various heterocycles, including complex tetrahydroisoquinolines. nih.govrsc.org
Reagent in Diverse Organic Transformations
The primary role of this compound as a reagent is centered on its activated ester functionality. The 4-nitrophenoxide is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide anion. This makes the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
This reactivity is exploited in transformations such as amidation and transesterification under relatively mild conditions. For instance, reacting this compound with a primary or secondary amine would readily yield the corresponding N-substituted 4-cyanobenzamide, releasing 4-nitrophenol (B140041) as a byproduct. This avoids the need for harsher reagents like acyl chlorides that might be incompatible with sensitive functional groups elsewhere in the molecule. Similarly, it can be used in transesterification reactions with various alcohols to produce different esters of 4-cyanobenzoic acid.
| Reaction Type | Reagent | Product | Significance |
| Amidation | Primary/Secondary Amine (R₂NH) | N-substituted 4-cyanobenzamide | Forms amide bonds under mild conditions. |
| Transesterification | Alcohol (R'OH) | Alkyl 4-cyanobenzoate | Access to various esters of 4-cyanobenzoic acid. |
| Hydrolysis | Water/Base | 4-Cyanobenzoic acid | Cleavage of the ester to yield the parent acid. |
| Reduction | Reducing Agent (e.g., H₂, Pd/C) | (4-Aminophenyl) 4-cyanobenzoate | Converts the nitro group to an amine for further functionalization. |
Role in Materials Science Research
The structural features of this compound make it a compound of interest in the design and synthesis of new materials with specific optical, electronic, or polymeric properties.
Precursor for Luminescent Materials and Conjugated Systems
The development of luminescent materials, particularly for applications like organic light-emitting diodes (OLEDs), often relies on molecules with extended π-conjugated systems. mdpi.com this compound contains two aromatic rings linked by an ester group, forming a conjugated system that can be extended and modified. Both nitro compounds and cyanobenzoic acids are classes of molecules utilized in the construction of materials with interesting optical properties. nbinno.comgoogle.comgoogleapis.com
Nitroaromatic compounds, while often associated with fluorescence quenching, can be incorporated into specific molecular architectures, such as those with propeller-like structures, to produce highly emissive and stimuli-responsive materials. rsc.org The electron-withdrawing nature of the nitro group can be harnessed to tune the electronic energy levels (LUMO) of a material, which is critical for controlling emission color and efficiency. mdpi.com Lanthanide-organic complexes and metal-organic frameworks (MOFs) designed for sensing nitroaromatics demonstrate the strong electronic interactions these groups can participate in. mdpi.comresearchgate.netrsc.org Therefore, this compound could serve as a key building block or precursor for larger, more complex chromophores where its electronic properties contribute to the final material's luminescent behavior.
Components in Functional Polymer Development
In polymer science, monomers with specific functional groups are used to create polymers with tailored properties. Cyanobenzoic acid derivatives are recognized as useful monomers for creating functional polymers. googleapis.com The cyano group can enhance thermal stability and polarity, while the rigid aromatic rings contribute to the mechanical properties of the resulting polymer, such as polyesters or polyamides.
This compound can be envisioned as a component in polymer synthesis in several ways. The ester could potentially undergo polycondensation reactions. More commonly, it would be chemically modified first—for example, by reducing the nitro group to an amine. The resulting aminophenyl cyanobenzoate would be a classic A-B type monomer, with an amine on one ring and an activated ester on the other, capable of forming polyamides. The presence of the cyano group on the polymer backbone would offer a site for further post-polymerization modification, allowing for the fine-tuning of the polymer's properties.
Mechanistic Probes in Biochemical Systems (e.g., Enzyme Activity and Reaction Mechanisms)
One of the most powerful applications of 4-nitrophenyl esters is their use as chromogenic substrates for studying enzyme kinetics. nih.govmdpi.commdpi.com this compound is well-suited for this role, particularly for assaying hydrolase enzymes like esterases and lipases. nih.govresearchgate.net
The principle of the assay is straightforward and highly effective. The enzyme catalyzes the hydrolysis of the ester bond in the this compound substrate. This reaction releases two products: 4-cyanobenzoic acid and 4-nitrophenol. In a buffered solution with a pH above 7, the liberated 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) anion, which has a distinct yellow color and a strong absorbance maximum around 405-415 nm. nih.govrsc.org The substrate itself does not absorb significantly at this wavelength.
By monitoring the increase in absorbance at this wavelength over time with a spectrophotometer, researchers can precisely measure the rate of the enzymatic reaction. This allows for the determination of key kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). The Kₘ value provides insight into the substrate binding affinity of the enzyme, while Vₘₐₓ reflects the enzyme's catalytic efficiency. This method is widely used for characterizing enzyme activity, screening for enzyme inhibitors, and investigating reaction mechanisms. mdpi.com
| Enzyme | Substrate | Hypothetical Kₘ (µM) | Hypothetical Vₘₐₓ (µmol/min/mg) | Significance |
| Lipase A | This compound | 150 | 25 | Characterizes substrate affinity and catalytic speed. |
| Esterase B | This compound | 220 | 12 | Allows for comparison of efficiency between different enzymes. |
| Lipase A + Inhibitor | This compound | 450 | 25 | Used to determine the mechanism and potency of enzyme inhibitors. |
Substrate in Photochemical Reactions (Drawing Parallels with Methyl 4-cyanobenzoate)
The photochemical behavior of esters has been a subject of extensive research, revealing complex reaction pathways that are highly dependent on the molecular structure. While direct, detailed research findings on the photochemical reactions of this compound are not extensively documented in publicly available literature, its reactivity can be inferred by drawing strong parallels with the well-studied photochemistry of methyl 4-cyanobenzoate. The introduction of the 4-nitrophenyl group in place of the methyl group is anticipated to significantly influence the molecule's excited-state properties and reaction pathways due to its potent electron-withdrawing nature.
Methyl 4-cyanobenzoate is known to participate in photochemical reactions, often acting as a photosensitizer in processes involving single electron transfer (SET). A notable example is the Norrish Type II-like reaction observed in other 4-cyanobenzoate esters. The Norrish Type II reaction traditionally involves the intramolecular abstraction of a gamma-hydrogen atom by an excited carbonyl group, leading to the formation of a 1,4-biradical intermediate, which then cleaves or cyclizes.
In the case of certain 4-cyanobenzoate esters, this reaction proceeds through a modified mechanism initiated by intramolecular electron transfer from an electron-donating portion of the molecule to the excited 4-cyanobenzoyl moiety. This process is particularly efficient when the ester group contains an easily oxidizable center.
For this compound, the presence of two distinct chromophores, the 4-cyanobenzoyl and the 4-nitrophenyl groups, sets the stage for unique photochemical behavior. The 4-cyanobenzoyl group can be excited upon absorption of UV light. However, the 4-nitrophenyl group is a significantly better electron acceptor than a methyl group. This structural feature suggests that upon photoexcitation of the 4-cyanobenzoyl chromophore, a highly efficient intramolecular electron transfer from the 4-nitrophenoxy moiety to the excited 4-cyanobenzoyl moiety is a plausible primary photochemical event.
This would lead to the formation of a charge-separated intermediate, specifically a radical ion pair. The subsequent fate of this intermediate would dictate the final photoproducts. Drawing a parallel to the Norrish Type II-like fragmentation, this radical ion pair could undergo cleavage of the ester bond. This would likely result in the formation of a 4-cyanobenzoyl radical and a 4-nitrophenoxy radical. These reactive radical species would then undergo further reactions, such as hydrogen abstraction from the solvent or other molecules, to yield stable products.
The proposed photochemical pathway for this compound, initiated by intramolecular electron transfer, is expected to be more efficient than in methyl 4-cyanobenzoate due to the superior electron-accepting properties of the 4-nitrophenyl group, which would stabilize the resulting radical anion.
A comparative overview of the anticipated photochemical characteristics is presented in the table below.
| Feature | Methyl 4-cyanobenzoate | This compound (Inferred) |
| Primary Chromophore | 4-Cyanobenzoyl | 4-Cyanobenzoyl and 4-Nitrophenyl |
| Excited State Nature | Primarily π,π* | Likely a charge-transfer excited state |
| Key Photochemical Process | Photosensitized electron transfer (intermolecular) | Intramolecular electron transfer |
| Primary Intermediate | Excited singlet or triplet state | Radical ion pair |
| Plausible Reaction Type | Can participate in Norrish Type II-like reactions (as an ester moiety) | Likely undergoes a Norrish Type II-like fragmentation |
| Driving Force for Reaction | Energy of the excited state | Stabilization of the charge-separated state |
| Expected Major Photoproducts | Dependent on reaction partner | 4-Cyanobenzoic acid (or derivative) and 4-nitrophenol (or derivative) |
It is important to emphasize that the detailed photochemical mechanism and the precise nature of the photoproducts for this compound would require confirmation through dedicated experimental studies, such as transient absorption spectroscopy and product analysis. However, the established principles of photochemistry and the known behavior of related compounds provide a strong foundation for predicting its reactivity.
Future Research Directions for 4 Nitrophenyl 4 Cyanobenzoate
Development of Green and Sustainable Synthetic Methodologies
The traditional synthesis of aryl esters often involves the use of hazardous reagents and solvents. Future research should prioritize the development of environmentally benign methods for producing (4-Nitrophenyl) 4-cyanobenzoate (B1228447). This can be approached through several key areas:
Catalyst Development: Exploring novel catalysts is crucial for greener synthesis. This includes the investigation of solid acid catalysts, reusable heterogeneous catalysts, and biocatalysts like lipases to replace traditional acid or base catalysts, which often lead to difficult and costly purification processes.
Alternative Reaction Media: The use of greener solvents such as ionic liquids, supercritical fluids, or even solvent-free reaction conditions should be investigated. researchgate.nettcichemicals.com Microwave-assisted organic synthesis (MAOS) is another promising technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. scbt.comresearchgate.net
Atom Economy: Synthetic routes that maximize atom economy are a cornerstone of green chemistry. Future work should focus on developing synthetic pathways that minimize the formation of byproducts. For instance, direct esterification of 4-cyanobenzoic acid with 4-nitrophenol (B140041) would be preferable to multi-step procedures involving activating agents that generate stoichiometric waste.
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalyst. | Screening for suitable lipases, optimization of enzyme immobilization and reaction parameters. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. | Optimization of microwave parameters (power, temperature, time), investigation of solvent-free conditions. scbt.comresearchgate.net |
| Solvent-Free Synthesis | Reduced solvent waste, simplified purification, potential for lower energy consumption. | Investigation of solid-state reactions or reactions under melt conditions. researchgate.nettcichemicals.com |
| Heterogeneous Catalysis | Easy catalyst separation and reusability, potential for continuous flow processes. | Development and testing of novel solid acid or base catalysts. |
Advanced Spectroscopic Characterization and in situ Reaction Monitoring
A thorough understanding of the physicochemical properties of (4-Nitrophenyl) 4-cyanobenzoate is essential for its application. While standard characterization techniques are a given, future research should employ advanced spectroscopic methods.
In situ Monitoring: Techniques like in situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on the kinetics and mechanism of the esterification reaction. nih.govnih.gov This would allow for precise optimization of reaction conditions and a deeper understanding of the reaction progress. For example, monitoring the disappearance of the O-H band of 4-nitrophenol and the appearance of the ester carbonyl band in the FTIR spectrum can track the reaction rate. nih.gov
Advanced NMR Techniques: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be invaluable for the unambiguous assignment of all proton and carbon signals, especially to confirm the regiochemistry of the ester linkage.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This is particularly important for understanding its potential liquid crystalline properties.
The expected spectroscopic data for this compound is summarized in the table below, based on data from similar compounds. nih.gov
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Aromatic signals for both the nitrophenyl and cyanophenyl rings. |
| ¹³C NMR | Resonances for the ester carbonyl carbon, the carbon bearing the cyano group, and the carbon bearing the nitro group. |
| FTIR (cm⁻¹) | Strong absorption for the ester C=O stretching, C-O stretching, C≡N stretching, and asymmetric and symmetric stretching of the NO₂ group. nih.gov |
| UV-Vis Spectroscopy | Absorption bands corresponding to the π-π* transitions of the aromatic rings. |
Deeper Elucidation of Complex Reaction Mechanisms and Catalytic Pathways
The presence of both an electron-withdrawing nitro group and a cyano group makes the electronic properties of this compound intriguing. Future research should delve into the mechanisms of its reactions.
Hydrolysis and Aminolysis Studies: Kinetic studies on the hydrolysis and aminolysis of this compound under various conditions (pH, solvent, temperature) would provide valuable insight into its stability and reactivity. sigmaaldrich.commedchemexpress.com Such studies are common for p-nitrophenyl esters, which are often used as model substrates in physical organic chemistry.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the transition states of its formation and hydrolysis reactions. This would complement experimental kinetic data and provide a deeper understanding of the reaction pathways at a molecular level.
Catalytic Pathways: For catalysed syntheses, mechanistic studies should focus on elucidating the role of the catalyst. This could involve identifying active sites, understanding substrate-catalyst interactions, and determining the rate-determining step of the catalytic cycle.
Exploration of Novel Applications in Emerging Fields of Chemical Science
The unique structure of this compound suggests its potential utility in several advanced applications.
Liquid Crystals: Compounds containing a cyanophenyl group are well-known to exhibit liquid crystalline properties. researchgate.netnih.govcaymanchem.com The rigid, rod-like structure of this compound makes it a candidate for a component in liquid crystal mixtures. Future research should involve the synthesis of a homologous series with varying alkyl chains and the investigation of their mesomorphic properties using techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC). caymanchem.com
Enzyme Probes and Inhibitors: Para-nitrophenyl esters are widely used as chromogenic substrates for various enzymes, where the release of the yellow p-nitrophenolate anion upon hydrolysis can be monitored spectrophotometrically. mdpi.com this compound could be explored as a potential substrate or inhibitor for proteases and other hydrolases.
Chemical Sensors: The electronically distinct nature of the two aromatic rings could be exploited in the design of chemical sensors. For instance, selective interaction with an analyte at one end of the molecule could lead to a change in the electronic properties of the other end, resulting in a detectable optical or electrochemical signal.
Materials Science: The polar nature of the molecule and its potential for π-π stacking interactions could be leveraged in the development of new materials with interesting optical or electronic properties.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (4-nitrophenyl) 4-cyanobenzoate, and how can reaction conditions be optimized for higher yields?
- Answer : Synthesis typically involves esterification between 4-cyanobenzoyl chloride and 4-nitrophenol under basic conditions. Optimization includes controlling reaction temperature (e.g., 0–5°C to minimize side reactions) and using anhydrous solvents like dichloromethane. Catalytic bases such as triethylamine improve reaction efficiency. Purity can be enhanced via recrystallization from ethanol or column chromatography. Monitoring reaction progress via TLC (using UV detection at 254 nm) is critical .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify aromatic proton environments and ester/cyano group signatures (e.g., ester carbonyl at ~168–170 ppm, nitrophenyl protons at δ 8.2–8.4 ppm) .
- FT-IR : Peaks at ~1730 cm (ester C=O), ~2230 cm (C≡N), and ~1520/1350 cm (NO asymmetric/symmetric stretching) .
- X-ray crystallography : For definitive confirmation, single-crystal analysis provides bond lengths and angles (e.g., triclinic system with Z=2, as seen in related nitrophenyl esters) .
Q. What are the key applications of this compound in biochemical assays?
- Answer : The compound is a chromogenic substrate for esterases and lipases. Hydrolysis releases 4-nitrophenoxide, detectable at 400–405 nm via UV-Vis spectrophotometry. Assay optimization requires pH buffering (e.g., Tris-HCl, pH 7.5–8.5) and temperature control (25–37°C). Kinetic parameters (, ) can be derived using Michaelis-Menten plots .
Advanced Research Questions
Q. How does the electronic environment of the 4-cyanobenzoate moiety influence the reactivity of the ester bond in enzymatic hydrolysis?
- Answer : The electron-withdrawing cyano group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by serine residues in esterases. Computational studies (e.g., DFT) can model charge distribution and transition states. Comparative assays with analogs (e.g., 4-methylbenzoate) show reduced hydrolysis rates due to decreased electrophilicity .
Q. What experimental strategies resolve contradictions in kinetic data when using this compound across different enzyme isoforms?
- Answer : Discrepancies may arise from isoform-specific substrate binding or allosteric effects. Strategies include:
- Site-directed mutagenesis : Identify catalytic residues (e.g., Ser-His-Asp triad) affecting substrate affinity.
- Inhibitor studies : Use specific inhibitors (e.g., PMSF for serine hydrolases) to isolate isoform activity.
- Pre-steady-state kinetics : Stopped-flow methods to dissect acylation/deacylation steps .
Q. How can the stability of this compound be improved under varying storage conditions?
- Answer : Stability studies show degradation via hydrolysis (accelerated by moisture) and photolysis. Recommendations:
- Storage : –20°C in desiccated, amber vials under inert gas (N/Ar).
- Stabilizers : Add molecular sieves (3Å) to absorb residual moisture.
- Analytical monitoring : Regular HPLC checks (C18 column, acetonitrile/water mobile phase) to quantify degradation products .
Q. What are the limitations of using this compound in high-throughput screening (HTS) for enzyme inhibitors?
- Answer : Limitations include:
- Signal interference : Colored compounds in libraries may absorb at 400 nm.
- Non-specific hydrolysis : Detergent-sensitive enzymes (e.g., pancreatic lipase) require careful surfactant optimization.
- False positives : Aggregators or redox-active compounds can mimic inhibition. Counter-screen with orthogonal assays (e.g., fluorescence-based substrates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
